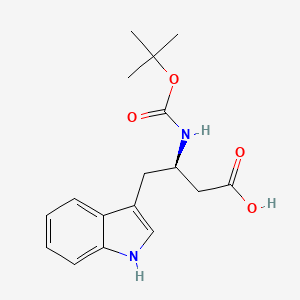

(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

Descripción

Propiedades

IUPAC Name |

(3R)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZZBYOOQVPWSG-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the indole moiety: The indole ring is introduced through a Fischer indole synthesis or other suitable methods.

Coupling reaction: The protected amino acid is coupled with the indole derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of deprotected amino acids or other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to the presence of the indole moiety, which is known for its biological activity. Indole derivatives are often associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Case Studies

- Anti-Cancer Activity : Research has indicated that indole derivatives can inhibit tumor growth. A study focused on synthesizing similar compounds demonstrated that modifications to the indole structure can enhance cytotoxicity against cancer cell lines .

- Neuroprotective Effects : Another study explored the neuroprotective properties of indole derivatives, suggesting that (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid could play a role in developing treatments for neurodegenerative diseases .

Peptide Synthesis

This compound serves as an important intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for protecting amino acids during peptide coupling reactions.

Synthesis Methodology

The synthesis typically involves:

- Protecting the amino group using the Boc strategy.

- Coupling with other amino acids or peptide fragments under mild conditions.

- Deprotection to yield the final peptide product.

Research indicates that using this compound can improve the efficiency of synthesizing complex peptides, which are crucial for drug development .

Material Science

The unique structural characteristics of (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid make it a candidate for developing novel materials, particularly in creating polymers with specific functionalities.

Applications

- Biodegradable Polymers : Compounds with indole structures have been explored for their potential in biodegradable materials due to their natural origin and favorable degradation profiles .

- Conductive Polymers : Research has also suggested that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics .

Mecanismo De Acción

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Amino-4-(1H-indol-3-yl)butanoic acid: Lacks the Boc protection, making it more reactive.

®-3-((tert-Butoxycarbonyl)amino)-4-(2H-indol-3-yl)butanoic acid: Similar structure but with a different indole isomer.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its combination of a Boc-protected amino group and an indole moiety, providing both stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Actividad Biológica

(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, also known as Boc-D-β-HoTrp-OH, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews its biological activity, pharmacological properties, and relevant research findings.

- Chemical Formula : C₁₇H₂₂N₂O₄

- Molecular Weight : 318.37 g/mol

- CAS Number : 1073269-91-6

- Solubility : Moderately soluble in water (0.2 mg/ml) .

Biological Activity

The compound's structure includes an indole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it a useful candidate for further biological evaluation.

Pharmacokinetics

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Not permeant.

- P-glycoprotein Substrate : Yes, indicating potential interactions with drug transport mechanisms .

In Vitro Studies

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, indole derivatives have been shown to induce apoptosis in breast cancer cells through the activation of caspases .

- Antioxidant Properties : Research has demonstrated that indole-based compounds can protect against oxidative damage in cellular models. For example, indole-3-butyric acid has been documented to mitigate lipid peroxidation induced by oxidative stress .

In Vivo Studies

While direct studies on (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid are scarce, related compounds have shown promising results:

- Tumor Growth Inhibition : In animal models, indole derivatives have been reported to significantly reduce tumor size and improve survival rates by modulating immune responses and inhibiting angiogenesis .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Solubility | Cytotoxicity |

|---|---|---|---|---|

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | 1073269-91-6 | 318.37 g/mol | Moderate | Potential |

| Indole-3-butyric acid | 8617 | 203.24 g/mol | High | Moderate |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | N/A | N/A | N/A | High |

Q & A

Q. What are the recommended synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via multi-step protocols involving Boc-protection of the amino group and indole coupling. A validated approach includes microwave-assisted synthesis (reducing reaction times) and chiral resolution to ensure enantiomeric purity (e.g., (R)-configuration). Intermediate purification via column chromatography and recrystallization improves yield (up to 52% in multi-gram scales for analogous indole derivatives) . Optimization strategies include adjusting solvent polarity (e.g., THF/DMF mixtures) and temperature gradients during coupling steps .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Use orthogonal analytical methods:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : ¹H/¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and indole ring substitution patterns.

- Chiral HPLC or polarimetry : To verify the (R)-configuration and rule out racemization during synthesis .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Toxicity : While acute toxicity data is limited, assume potential irritancy (skin/eyes) based on structurally related Boc-protected amino acids. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis. Avoid moisture and strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-containing Boc-protected compounds?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations). For example:

- DPP4 inhibition : Analogous compounds (e.g., (R)-3-((Boc)amino)-4-(2,4,5-trifluorophenyl)butanoic acid) show variable IC₅₀ values depending on fluorination patterns. Validate activity using enzyme kinetics (e.g., fluorescence-based assays) and compare with positive controls like sitagliptin .

- Antiproliferative effects : Test derivatives across multiple cancer cell lines (e.g., MCF-7, HeLa) and correlate results with logP values to assess membrane permeability discrepancies .

Q. What experimental design considerations are essential for studying this compound’s interactions with biological targets?

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., DPP4). Include negative controls (e.g., Boc-protected non-indole analogs) to confirm specificity .

- Molecular docking : Model the indole moiety’s π-π stacking with aromatic residues in target active sites. Validate predictions via site-directed mutagenesis .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Read-across approaches : Use data from structurally similar compounds (e.g., 4-(phenylthio)butanoic acid) to estimate biodegradability and bioaccumulation potential.

- In silico tools : Apply QSAR models (e.g., EPA’s ECOSAR) to predict acute/chronic aquatic toxicity. Experimental validation via Daphnia magna assays is recommended for high-priority compounds .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the coupling of the indole moiety to the Boc-protected backbone?

- Activating agents : Use HATU or EDCI/HOBt for amide bond formation, which reduces racemization compared to DCC.

- Microwave assistance : Shorten reaction times (e.g., 30 min at 80°C vs. 12 hr conventional heating) while maintaining >90% conversion .

Q. How should researchers troubleshoot unexpected byproducts during Boc deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.